molecular formula C19H39N3S B14928121 5-Hexadecyl-1,3,5-triazinane-2-thione CAS No. 58473-98-6

5-Hexadecyl-1,3,5-triazinane-2-thione

Cat. No.: B14928121
CAS No.: 58473-98-6
M. Wt: 341.6 g/mol
InChI Key: AAWLVDRQCJWLBM-UHFFFAOYSA-N
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Description

5-Hexadecyl-1,3,5-triazinane-2-thione is a triazinane derivative featuring a hexadecyl (16-carbon alkyl) substituent at the 5-position of the heterocyclic core. These compounds share a common 1,3,5-triazinane-2-thione backbone, with variations in substituent groups influencing their physicochemical properties and applications.

Properties

CAS No.

58473-98-6

Molecular Formula

C19H39N3S

Molecular Weight

341.6 g/mol

IUPAC Name

5-hexadecyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C19H39N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-20-19(23)21-18-22/h2-18H2,1H3,(H2,20,21,23)

InChI Key

AAWLVDRQCJWLBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CNC(=S)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexadecyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-triazinane derivatives with hexadecyl isothiocyanate. The reaction is carried out under controlled conditions, often at elevated temperatures to facilitate the formation of the desired product . The process may involve the use of solvents such as benzene or ethyl acetate to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as microwave-assisted synthesis to improve reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Hexadecyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 5-Hexadecyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Length : Longer chains (e.g., octyl, dodecyl) correlate with higher molecular weights and hydrophobicity, which may enhance membrane permeability in biological systems or environmental persistence .
  • Polar Groups : The 2-hydroxypropyl substituent introduces polarity, improving aqueous solubility compared to purely alkyl-substituted analogs .
  • Cyclic vs.

Environmental and Industrial Relevance

Triazinane-2-thiones are recognized as transformation products of biocides (e.g., dazomet) and are prioritized pollutants in shale gas wastewater due to ecological risks . Risk quotients (RQs) exceeding 1 for hexahydro-1,3,5-triazinane-2-thione derivatives suggest acute or chronic toxicity to aquatic organisms . While direct data on the hexadecyl variant is absent, analogs with shorter alkyl chains (e.g., octyl) may exhibit similar hazards due to shared structural motifs.

Biological Activity

5-Hexadecyl-1,3,5-triazinane-2-thione is a member of the triazine family, which has garnered attention due to its diverse biological activities. This compound features a triazine core that is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound by reviewing relevant literature and presenting key findings.

Structure and Properties

The structure of this compound can be represented as follows:

C16H32N3S\text{C}_{16}\text{H}_{32}\text{N}_3\text{S}

This compound contains a hexadecyl chain that contributes to its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of triazine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains and fungi. For instance:

  • Antibacterial Effects : Research indicates that triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of long-chain alkyl groups enhances this activity by improving membrane penetration.
  • Antifungal Effects : The compound has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus flavus.
Microorganism Activity Reference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with a triazine core have been shown to induce apoptosis in cancer cells through different mechanisms:

  • Mechanism of Action : The triazine structure can inhibit enzymes involved in tumorigenesis and disrupt cellular proliferation pathways.
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line IC50 (µM) Reference
MCF-715
HeLa20

Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives have also been noted. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Synthesis and Modifications

The synthesis of this compound typically involves the reaction of hexadecylamine with thiourea in the presence of appropriate catalysts. Structural modifications can enhance biological activity; for example:

  • Alkyl Chain Variations : Altering the length or branching of the alkyl chain can significantly impact the compound's lipophilicity and biological interactions.

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